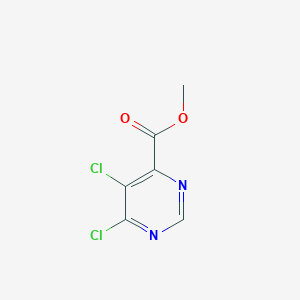
3-methyl-1,2,3,4-tetrahydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the CAS Number: 30448-38-5 . It has a molecular weight of 161.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones, which includes 3-methyl-1,2,3,4-tetrahydroquinolin-4-one, involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . A series of challenging quinolin-4-one derivatives are prepared with good functional group tolerance in an atom-economical fashion by using p-toluenesulfonic acid monohydrate as a promoter of the reaction of ketones with 2-alkynylanilines in EtOH at reflux .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-2,3-dihydro-4(1H)-quinolinone . The InChI code for this compound is 1S/C10H11NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,11H,6H2,1H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . It can also be used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .Physical And Chemical Properties Analysis
The compound has a melting point of 90-91°C . The physical form of the compound is a powder .作用机制
While the exact mechanism of action for 3-methyl-1,2,3,4-tetrahydroquinolin-4-one is not specified, similar compounds such as 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol have been shown to exert their effects through various mechanisms, including the modulation of intracellular signaling pathways, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
安全和危害
The compound has been classified as having some hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
Future research directions could include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of its mechanism of action. Additionally, the compound could be studied for its potential use in the treatment of various diseases due to its diverse biological activities .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1,2,3,4-tetrahydroquinolin-4-one involves the condensation of an aldehyde with an amine followed by cyclization and reduction.", "Starting Materials": [ "3-methylbenzaldehyde", "ethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-methylbenzaldehyde is condensed with ethylamine in the presence of acetic anhydride to form 3-methyl-N-ethylidenebenzylamine.", "Step 2: The resulting imine is cyclized by treatment with hydrochloric acid to form 3-methyl-1,2,3,4-tetrahydroquinoline.", "Step 3: Reduction of the quinoline with sodium borohydride in the presence of sodium hydroxide and water yields 3-methyl-1,2,3,4-tetrahydroquinolin-4-one." ] } | |
CAS 编号 |
30448-38-5 |
产品名称 |
3-methyl-1,2,3,4-tetrahydroquinolin-4-one |
分子式 |
C10H11NO |
分子量 |
161.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



